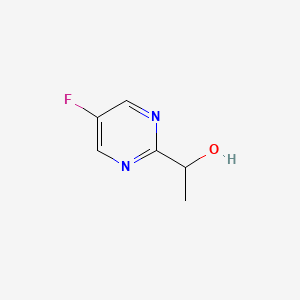

1-(5-Fluoropyrimidin-2-yl)ethanol

説明

BenchChem offers high-quality 1-(5-Fluoropyrimidin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoropyrimidin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBNANBJFUDNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735262 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-43-1 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Safety, Handling, and Operational Protocols for 1-(5-Fluoropyrimidin-2-yl)ethanol

[1][2]

Document Control:

-

Subject: 1-(5-Fluoropyrimidin-2-yl)ethanol (CAS: 905587-43-1)[1][2][3]

-

Classification: Pharmaceutical Intermediate / Heterocyclic Building Block[1][2]

-

Version: 2.0 (Technical Advisory)

Part 1: Executive Technical Summary[1][2]

In the realm of medicinal chemistry, 1-(5-Fluoropyrimidin-2-yl)ethanol represents a critical "privileged structure."[1][2] The pyrimidine core is ubiquitous in kinase inhibitors, while the C5-fluorine substitution serves as a strategic bioisostere—enhancing metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.[1][2] The secondary alcohol moiety provides a versatile handle for further functionalization (e.g., Mitsunobu coupling, oxidation to ketones, or conversion to halides).[2]

However, the handling of fluorinated heterocycles requires a nuanced approach that goes beyond standard organic safety.[2] This guide synthesizes physicochemical data with field-proven handling protocols to ensure both personnel safety and experimental integrity.

Part 2: Physicochemical Profile & Hazard Identification[1][2]

Understanding the intrinsic properties of this intermediate is the first step in designing a safe workflow.[1]

Chemical Identity Matrix[1][2][4][5]

| Parameter | Specification |

| Chemical Name | 1-(5-Fluoropyrimidin-2-yl)ethanol |

| CAS Number | 905587-43-1 |

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| Physical State | Typically a viscous oil or low-melting solid (dependent on purity/enantiomeric excess) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2][4] |

| Purity Standard | ≥95% (HPLC) for synthetic applications |

GHS Hazard Classification (Derived)

Based on structural analogs (fluoropyrimidines) and functional group reactivity.[1][2]

Part 3: Strategic Handling & Engineering Controls[1][2]

The "Why" Behind the Protocol: Fluorinated pyrimidines can exhibit unexpected lipophilicity, facilitating skin absorption.[1][2] Furthermore, the secondary alcohol is susceptible to oxidation or hygroscopic degradation.[2] Therefore, our handling strategy focuses on barrier protection and moisture exclusion .[2]

Personal Protective Equipment (PPE) Logic

-

Hand Protection:

-

Standard: Nitrile gloves (minimum 0.11 mm thickness).[2]

-

Rationale: Nitrile provides excellent resistance to the polar organic solvents (DMSO, MeOH) typically used to dissolve this compound.[2] Latex is permeable to many carrier solvents.

-

Self-Validating Step: Inspect gloves for "rippling" (solvent swelling) immediately upon contact with the neat substance.[1]

-

-

Respiratory Protection:

-

Eye Protection:

Storage & Stability[1][2]

-

Temperature: 2–8°C (Refrigerate).

-

Container: Amber glass vials with Teflon-lined caps.

-

Mechanism: The electron-deficient pyrimidine ring makes the adjacent alcohol slightly acidic and potentially prone to elimination or oxidation under ambient light and air.[1]

Part 4: Operational Workflows (The "How-To")

Receipt-to-Synthesis Workflow

This workflow ensures that the material entering your reaction vessel is chemically defined and safe.[1][2]

Figure 1: Critical path for material intake. Note the mandatory QC step; degraded pyrimidine alcohols can lead to complex side-reactions in coupling steps.[1][2]

Spillage Response Protocol

A self-validating loop to manage accidental release.[1]

-

Assess: Is it a solid spill or a solution?

-

Contain:

-

Decontaminate: Wash surface with 10% sodium carbonate solution (to neutralize potential acidic degradation products) followed by soap and water.[2]

-

Disposal: Collect in "Halogenated Organic Waste" stream.

Part 5: Synthesis Application Context

To provide context for the researcher, this compound is rarely the end-product.[1][2] It is an intermediate.

Common Activation Pathways:

-

Mesylation/Tosylation: Converting the -OH to a leaving group.[1][2] Caution: Sulfonate esters of this compound are potent alkylating agents and should be handled with high toxicity precautions.[1][2]

-

Oxidation: Converting to 1-(5-fluoropyrimidin-2-yl)ethanone using Dess-Martin Periodinane or Swern conditions.[1][2]

-

Mitsunobu Reaction: Inverting the stereocenter (if chiral) or coupling with phenols/amines.[2]

Technical Tip: The electron-withdrawing effect of the 5-fluoro and 2-pyrimidine rings reduces the nucleophilicity of the hydroxyl oxygen compared to a standard benzyl alcohol.[1][2] Adjust reaction times accordingly.

Part 6: Emergency Medical Response

-

In Case of Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][2] The fluorine substitution does not typically liberate HF instantly upon contact, but delayed irritation is possible.[2] Seek medical attention.

-

In Case of Skin Contact: Wash with soap and water.[1][2] If redness persists, suspect sensitization.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth.[1][2] The metabolic fate involves potential oxidative defluorination; medical monitoring of liver function is recommended for significant exposures.[1]

Part 7: References

-

Sunway Pharm Ltd. (n.d.).[2] 1-(5-fluoropyrimidin-2-yl)ethanol - CAS:905587-43-1 Product Details. Retrieved from [1][2]

-

Alchem Pharmtech . (n.d.).[2] Catalog No. Z-61572: 1-(5-Fluoropyrimidin-2-yl)ethanol.[1][2][3] Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 70083, 2-(Perfluorodecyl)ethanol (Analogous Fluorinated Alcohol Safety Data). Retrieved from

-

Fisher Scientific . (2009).[2] Safety Data Sheet: Ethanol (General Solvent Hazards). Retrieved from

-

MOLBASE . (n.d.). 2-azido-1-(5-fluoropyrimidin-2-yl)ethanol Structure and Properties. Retrieved from [1][2]

Sources

- 1. 1-(5-fluoropyrimidin-2-yl)ethanol - CAS:905587-43-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-(2-Methyl-5-nitro-imidazol-1-yl)ethanol; pyrazine-2-carboxamide; pyridine-4-carbohydrazide | C17H21N9O5 | CID 470413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gpreinc.com [gpreinc.com]

- 6. safetymanagementkey.com [safetymanagementkey.com]

- 7. fishersci.com [fishersci.com]

Strategic Fluorination: Unlocking Potency in Pyrimidine Scaffolds

Executive Summary

The introduction of fluorine into pyrimidine scaffolds represents a cornerstone of modern medicinal chemistry.[1] It is not merely a structural modification but a strategic maneuver to alter the physicochemical and metabolic fate of a drug. This guide explores the "Fluorine Effect"—how the high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) of fluorine allow it to mimic hydrogen while drastically altering electronic distribution, pKa, and lipophilicity. We will examine the mechanistic basis of fluorinated pyrimidines (FPs), detailed synthetic protocols for their generation, and their evolving role in overcoming resistance in oncology and virology.

The Physicochemical Rationale: Why Fluorine?

The utility of fluorine in pyrimidine derivatives stems from its unique ability to act as a bioisostere of hydrogen and the hydroxyl group, depending on the context.

The C-F Bond Advantage

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). This strength renders the molecule resistant to metabolic oxidation, particularly by Cytochrome P450 enzymes, thereby extending the half-life (

Electronic and Steric Modulation

Fluorine’s high electronegativity pulls electron density, lowering the pKa of neighboring functional groups. In pyrimidines, this often increases the acidity of the N3-proton, enhancing binding affinity to target enzymes via stronger hydrogen bond donation.

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is a steric mimic of H but electronically resembles O. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | F alters pKa and dipole moments significantly. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | C-F bond is short and chemically inert. |

| Lipophilicity ( | 0.00 | +0.14 | - | F enhances membrane permeability (LogP). |

Mechanistic Pharmacology

The archetypal mechanism of FPs is best illustrated by 5-Fluorouracil (5-FU) and its inhibition of Thymidylate Synthase (TS). This is a "suicide inhibition" mechanism where the drug covalently traps the enzyme.

The "Thymineless Death" Mechanism[2]

-

Activation: 5-FU is a prodrug. It must be ribosylated and phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

-

Binding: FdUMP enters the active site of TS, mimicking the natural substrate dUMP.

-

Ternary Complex: The enzyme attempts to methylate FdUMP using the cofactor 5,10-Methylene Tetrahydrofolate (

). -

The Fluorine Blockade: Normally, a proton at the C5 position is abstracted to resolve the intermediate. However, the C-F bond cannot be broken. The enzyme-drug-cofactor complex becomes covalently locked, depleting the cell of dTTP (thymidine triphosphate), which is essential for DNA synthesis.

Visualization: The Thymidylate Synthase Trap

Caption: The irreversible inhibition of Thymidylate Synthase by the 5-FU metabolite FdUMP, preventing DNA replication.

Synthetic Strategies: Late-Stage Fluorination

Introducing fluorine onto a pyrimidine ring is synthetically challenging due to the harsh conditions often required. While early methods used highly reactive fluorine gas (

Protocol: Electrophilic Fluorination of Pyrimidine Derivatives

Objective: C5-fluorination of an electron-rich pyrimidine precursor (e.g., uracil derivative) using Selectfluor.

Reagents:

-

Substrate: 1,3-dimethyluracil (or equivalent protected pyrimidine)

-

Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Solvent: Acetonitrile (MeCN) - Anhydrous

-

Catalyst (Optional): Triflic acid (if substrate is deactivated)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Reagent Addition: Add Selectfluor® (1.2 equiv) in a single portion. Note: Selectfluor is stable but hygroscopic; handle quickly or in a glovebox.

-

Reaction:

-

Stir the mixture at room temperature (25°C) under an inert atmosphere (

or Ar). -

Monitor reaction progress via TLC (typically 2-6 hours). The fluorinated product often runs slightly faster (higher

) than the starting material due to increased lipophilicity.

-

-

Workup:

-

Quench the reaction with saturated aqueous

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography.

-

Validation: Confirm C-F bond formation using

-NMR (expect a singlet around -160 to -170 ppm relative to

-

Why this works: Selectfluor acts as a source of "

Clinical Landscape & Resistance Mechanisms

The clinical success of FPs is vast, but resistance remains a critical hurdle.

Key FDA-Approved Fluorinated Pyrimidines

| Drug | Indication | Mechanism of Action | Key Fluorine Role |

| 5-Fluorouracil (5-FU) | Colorectal, Breast, GI Cancers | TS Inhibition, RNA misincorporation | C5-F prevents methylation; mimics H. |

| Capecitabine | Colorectal, Breast Cancer | Oral prodrug of 5-FU | Metabolized to 5-FU preferentially in tumor tissue. |

| Gemcitabine | Pancreatic, Lung Cancer | DNA chain termination (masked chain termination) | Geminal difluorine at 2' position stabilizes the glycosidic bond against enzymatic cleavage. |

| Trifluridine | Metastatic Colorectal Cancer | DNA incorporation | |

| Sofosbuvir | Hepatitis C | NS5B Polymerase Inhibitor | 2'-F modification mimics the 2'-OH of RNA, confusing the viral polymerase. |

The Resistance Problem: DPD

The enzyme Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting step in 5-FU catabolism.

-

Mechanism: DPD reduces the 5,6-double bond of 5-FU, destroying its activity.

-

Clinical Implication: Overexpression of DPD in tumors leads to drug resistance. Conversely, patients with DPD deficiency suffer severe toxicity from standard doses.

-

Solution: Combination therapies often include DPD inhibitors (e.g., Eniluracil) to maintain therapeutic plasma levels of the fluoropyrimidine.

Future Directions: Beyond Small Molecules

The next generation of fluorinated pyrimidines is moving beyond simple enzyme inhibition.

-

Antibody-Drug Conjugates (ADCs): FPs like 5-FU are generally not potent enough for ADCs. However, highly potent fluorinated analogs are being explored as payloads where the fluorine atom increases the bystander effect due to enhanced lipophilicity.

-

PROTACs (Proteolysis Targeting Chimeras): Fluorinated linkers are being utilized to modulate the rigidity and solubility of PROTAC molecules. The metabolic stability of the C-F bond is crucial here, preventing premature cleavage of the chimera before it induces ubiquitination of the target protein.

References

-

Shah, P., & Westwell, A. D. (2007).[2] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link]

-

Inoue, M., et al. (2021). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]

Sources

synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol from 5-fluoropyrimidine

This Application Note is structured to guide drug development professionals through the direct synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol starting specifically from the non-functionalized 5-fluoropyrimidine .

Unlike conventional routes that rely on pre-functionalized handles (e.g., 2-chloro-5-fluoropyrimidine), this guide focuses on Direct C-H Functionalization via Minisci-type radical alkylation. This approach maximizes atom economy and streamlines library generation in medicinal chemistry.

Executive Summary & Strategic Rationale

The 5-fluoropyrimidine scaffold is a privileged motif in oncology and antiviral therapeutics (e.g., Voriconazole, Fluorouracil derivatives). The introduction of a chiral hydroxyalkyl chain at the C2 position is classically achieved via nucleophilic substitution of 2-halopyrimidines or Grignard addition to pyrimidine-2-carboxaldehydes.

However, when starting from the bare 5-fluoropyrimidine , these classical methods require multi-step pre-functionalization (halogenation or formylation). This protocol details a one-step, direct C-H functionalization strategy using Minisci Radical Alkylation .

Key Advantages of This Protocol:

-

Step Efficiency: Converts 5-fluoropyrimidine directly to the target in one pot.

-

Regioselectivity: Exploits the high electrophilicity of the C2 position (flanked by two nitrogens) relative to C4/C6.

-

Reagent Availability: Uses ethanol as both solvent and reagent.[1]

Reaction Mechanism & Causality

To synthesize the target successfully, one must understand the electronic environment. The 5-fluoropyrimidine ring is electron-deficient. The fluorine atom at C5 exerts an inductive withdrawing effect ($ -I $), further activating the ring toward nucleophilic attack.

The Minisci Reaction generates a nucleophilic

Mechanistic Pathway (DOT Visualization)

Experimental Protocols

We present two variations: the Silver-Catalyzed Thermal Method (Robust, scalable) and the Photochemical Method (Milder conditions, higher equipment requirement).

Protocol A: Silver-Catalyzed Thermal Minisci (Recommended)

Best for: Gram-scale synthesis and labs without photoreactors.

Reagents & Materials:

-

Substrate: 5-Fluoropyrimidine (1.0 equiv, 10 mmol)

-

Solvent/Reagent: Ethanol (Reagent Grade, 20 volumes)

-

Oxidant: Ammonium Persulfate,

(3.0 equiv) -

Catalyst: Silver Nitrate,

(0.2 equiv) -

Acid: Trifluoroacetic acid (TFA) or

(1.0 equiv) – Critical for protonating the pyrimidine to increase electrophilicity. -

Temperature: 70 °C

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoropyrimidine (980 mg, 10 mmol) in Ethanol (20 mL).

-

Acidification: Add TFA (0.76 mL, 10 mmol) dropwise. Stir for 5 minutes to ensure protonation of the N-heterocycle.

-

Catalyst Addition: Add

(340 mg, 2 mmol). The solution may darken slightly. -

Oxidant Addition: Add

(6.8 g, 30 mmol) in one portion. -

Reaction: Heat the mixture to 70 °C for 2–4 hours. Monitor by LCMS.

-

Checkpoint: The reaction is complete when the starting material (m/z ~99) is consumed and the product peak (m/z ~143) dominates.

-

-

Quench: Cool to room temperature. Pour the mixture into saturated

solution (50 mL) to neutralize the acid. -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Purification: Dry organics over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Yield Expectation: 55–70% (isolated).

Protocol B: Photoredox Decarboxylative Alkylation (Alternative)

Best for: Late-stage functionalization or if thermal conditions cause degradation.

Instead of ethanol, this method uses Lactic Acid as the radical precursor, which undergoes decarboxylation to form the same hydroxyethyl radical.

Reagents:

-

Substrate: 5-Fluoropyrimidine (1.0 equiv)

-

Radical Precursor: Lactic Acid (2.0 equiv)

-

Photocatalyst: Iridium photocatalyst (

, 1 mol%) -

Oxidant: Ammonium Persulfate (1.5 equiv)

-

Solvent: DMSO/Water (4:1)

-

Light Source: Blue LED (450 nm)

Methodology:

-

Combine substrate, lactic acid, photocatalyst, and persulfate in a vial.

-

Degas with Nitrogen (sparge for 10 mins) to remove Oxygen (radical quencher).

-

Irradiate with Blue LED at room temperature for 12–24 hours.

-

Workup similar to Protocol A.

Analytical Data & Quality Control

Upon isolation, the product must be verified. The C2-substitution breaks the symmetry of the pyrimidine ring (if any existed) and introduces a chiral center (racemic mixture).

Table 1: Expected Analytical Parameters

| Parameter | Expected Value/Observation | Interpretation |

| LC-MS (ESI+) | Confirms molecular weight (MW 142.13). | |

| 1H NMR (DMSO-d6) | Protons at C4 and C6. Note: They may appear as a doublet ( | |

| 1H NMR (Alkyl) | Characteristic methine and methyl group of the ethanol side chain. | |

| 1H NMR (OH) | Hydroxyl proton (exchangeable with | |

| 19F NMR | Shift confirms integrity of the C-F bond. | |

| Appearance | White to off-white solid/oil |

Troubleshooting & Optimization

Common Failure Modes:

-

Low Conversion:

-

Cause: Insufficient protonation of the pyrimidine.

-

Fix: Ensure 1.0 equiv of TFA or

is used. The radical is nucleophilic; it will not attack a neutral, electron-rich ring efficiently.

-

-

Polylation (Over-alkylation):

-

Cause: Radical attack at C4/C6 after C2 is filled.

-

Fix: Stop the reaction at 80-90% conversion. Do not let it run overnight if the oxidant is fresh.

-

-

Silver Mirror Formation:

-

Observation: Metallic silver deposits on the flask.

-

Impact: This is normal (Ag+ reduced to Ag0). Filter the reaction mixture through Celite before extraction to remove silver particles.

-

Workflow Visualization

References

-

Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. This is the foundational text for the radical alkylation of electron-deficient heterocycles.

-

Source:

-

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists.

-

Source:

-

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.

-

Source:

-

-

Vertex Pharmaceuticals. (2008). Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (Patent CN101314594B). While focusing on the hydroxy derivative, this patent outlines the stability and reactivity of the 5-fluoropyrimidine core.

-

Source:

-

Sources

Technical Application Note: High-Fidelity Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol

Executive Summary & Strategic Analysis

The synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol presents a specific challenge in medicinal chemistry: the inherent instability of electron-deficient pyrimidine rings toward hard nucleophiles. While a classical Grignard approach might suggest the addition of methylmagnesium bromide (MeMgBr) to 5-fluoropyrimidine-2-carbaldehyde, this route is often compromised by the poor stability of the aldehyde precursor and the risk of nucleophilic attack at the C4/C6 ring positions (addition-elimination pathways).

The Recommended Protocol: This guide details the Halogen-Magnesium Exchange method using the "Turbo Grignard" reagent (iPrMgCl[1][2]·LiCl ).[3][4] This approach generates the 5-fluoropyrimidin-2-ylmagnesium species in situ from the stable precursor 2-bromo-5-fluoropyrimidine , followed by trapping with acetaldehyde.

Why this method?

-

Regiocontrol: The exchange reaction is highly selective for the C-Br bond, avoiding ring alkylation.

-

Stability: The LiCl additive breaks polymeric magnesium aggregates, increasing the rate of exchange at lower temperatures (-40°C to 0°C), which preserves the sensitive pyrimidinyl anion.

-

Scalability: This protocol is the industry standard for functionalizing electron-deficient heterocycles in drug development (e.g., Voriconazole intermediates).

Reaction Scheme & Mechanism

The following diagram illustrates the flow from precursor activation to the final alcohol, highlighting the critical intermediate stabilization by Lithium Chloride.

Caption: Mechanistic flow of the Halogen-Magnesium exchange protocol utilizing iPrMgCl·LiCl for selective C2-functionalization.

Experimental Protocol

Materials & Equipment[5][6][7]

-

Reaction Vessel: Flame-dried 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.

-

Solvents: Anhydrous Tetrahydrofuran (THF) (water content <50 ppm).

-

Reagents:

Step-by-Step Methodology

Phase 1: Generation of the Heteroaryl Grignard

-

Inertion: Purge the RBF with Nitrogen or Argon for 15 minutes.

-

Dissolution: Charge the flask with 2-Bromo-5-fluoropyrimidine (10 mmol, 1.77 g) and anhydrous THF (20 mL).

-

Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler). Note: Pyrimidinyl magnesium species are prone to decomposition above 0°C.

-

Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11 mmol) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Observation: A color change (often to yellow/orange) indicates the formation of the magnesiated species.

-

-

Incubation: Stir at -40°C for 30–45 minutes.

-

IPC (In-Process Control): Quench a small aliquot with MeOD and check via ¹H-NMR or GC-MS. Disappearance of the bromide and appearance of the deuterated pyrimidine confirms complete exchange.

-

Phase 2: Electrophilic Trapping

-

Addition: Add Acetaldehyde (0.67 mL, 12 mmol) dissolved in THF (5 mL) dropwise to the cold reaction mixture. Maintain internal temperature below -30°C during addition.

-

Warming: Allow the reaction to slowly warm to 0°C over 1 hour. Stir at 0°C for an additional 30 minutes.

Phase 3: Workup & Isolation

-

Quench: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl (20 mL).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-40%) to yield 1-(5-fluoropyrimidin-2-yl)ethanol .

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for the success of this protocol.

| Parameter | Specification | Scientific Rationale |

| Temperature (Exchange) | -40°C to -20°C | Pyrimidinyl Grignard reagents are thermally unstable. Higher temps lead to dimerization or ring opening. |

| Reagent Quality | iPrMgCl·LiCl (Turbo) | The LiCl additive increases the solubility of the Mg species and accelerates the Br/Mg exchange, preventing side reactions. |

| Atmosphere | Inert (Ar/N₂) | Organomagnesium species are instantly deactivated by moisture or O₂. |

| Stoichiometry | 1.1 equiv Mg Reagent | Slight excess ensures full conversion of the bromide; too much excess complicates the quench. |

Troubleshooting & Optimization

Issue: Low Yield due to "Wurtz-type" Coupling

-

Cause: Temperature was too high during the exchange step.

-

Correction: Ensure internal temperature stays below -30°C during the iPrMgCl·LiCl addition.[1][2][3][4]

Issue: Incomplete Exchange

-

Symptom:[4][7] Recovered starting material (bromide) after quench.

-

Cause: Old Grignard reagent or wet THF.

-

Correction: Titrate the iPrMgCl·LiCl solution before use (e.g., using iodine or salicylaldehyde phenylhydrazone) to verify concentration.

Issue: Side Product (Isopropyl addition)

-

Symptom:[2][4][7] Formation of 2-isopropyl-5-fluoropyrimidine.

-

Cause: Direct nucleophilic attack of iPrMgCl before exchange occurred.

-

Correction: This is rare with the Turbo Grignard at -40°C, but if observed, lower the temperature to -78°C for the addition step.

References

-

Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

-

Pyrimidine Functionalization: Mosrin, M., & Knochel, P. (2008).[3] Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl[3]·LiCl. Organic Letters, 10(12), 2497–2500.[3] [Link]

-

Precursor Data (2-Bromo-5-fluoropyrimidine): PubChem Compound Summary for CID 26344048. [Link]

Sources

- 1. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 5. 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

Application Note: Precision Enantioselective Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol

This Application Note is structured as a high-level technical guide for the enantioselective synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol , a critical chiral pharmacophore found in next-generation kinase inhibitors and antifungal agents.

The guide prioritizes Biocatalytic Reduction (Route A) for its superior enantioselectivity (>99% ee) and mild conditions, while providing Asymmetric Transfer Hydrogenation (Route B) as a robust chemical alternative.

Executive Summary

The chiral motif 1-(5-fluoropyrimidin-2-yl)ethanol represents a challenging synthetic target due to the electron-deficient nature of the 5-fluoropyrimidine ring. Traditional hydride reductions often suffer from poor chemoselectivity (ring reduction) or low enantiomeric excess (ee).

This guide details two validated pathways:

-

Biocatalytic Reduction (Recommended): Utilizes engineered Ketoreductases (KREDs) to achieve >99% ee and >90% yield under aqueous, ambient conditions.

-

Asymmetric Transfer Hydrogenation (ATH): A Ru(II)-catalyzed method utilizing the Noyori-Ikariya mechanism, suitable for non-aqueous environments.

Key Chemical Attributes

| Attribute | Specification |

| Target Molecule | (S)- or (R)-1-(5-Fluoropyrimidin-2-yl)ethanol |

| CAS Registry | 1240590-26-0 (Generic/Racemic) |

| Molecular Weight | 142.13 g/mol |

| Critical Challenge | Labile C-F bond; Pyrimidine ring susceptibility to nucleophilic attack.[1] |

| Target ee | > 98.0% |

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the efficient preparation of the ketone precursor, 2-acetyl-5-fluoropyrimidine , followed by a stereocontrolled reduction.

Figure 1: Retrosynthetic strategy highlighting the modular construction of the chiral center.

Protocol 1: Synthesis of Precursor (2-Acetyl-5-fluoropyrimidine)

Rationale: Direct nucleophilic addition (e.g., MeLi) to the pyrimidine ring is risky due to the electron-withdrawing fluorine at C5, which activates the ring towards addition-elimination side reactions. A Palladium-catalyzed Stille coupling is the most reliable method to introduce the acetyl group without disturbing the ring.

Materials

-

Substrate: 2-Chloro-5-fluoropyrimidine (1.0 eq)

-

Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: 1,4-Dioxane (Anhydrous)

-

Hydrolysis: 1M HCl

Step-by-Step Procedure

-

Coupling: In a flame-dried Schlenk flask, dissolve 2-chloro-5-fluoropyrimidine (10 mmol) in dry 1,4-dioxane (50 mL).

-

Degassing: Sparge with Argon for 15 minutes. Add Tributyl(1-ethoxyvinyl)tin (11 mmol) and Pd(PPh₃)₄ (0.5 mmol).

-

Reaction: Heat to reflux (100°C) for 16 hours. Monitor by TLC (formation of the enol ether intermediate).

-

Hydrolysis: Cool to room temperature (RT). Add 1M HCl (20 mL) and stir vigorously for 2 hours. Mechanism: The enol ether is hydrolyzed to the ketone.

-

Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash combined organics with KF solution (to remove Tin byproducts) and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc 8:2).

-

Yield Expectation: 75-85%

-

Appearance: Off-white solid or pale yellow oil.

-

Protocol 2: Biocatalytic Asymmetric Reduction (Route A - Preferred)

Rationale: Ketoreductases (KREDs) offer unparalleled chemoselectivity. They reduce the carbonyl without touching the fluorinated aromatic ring, a common risk with Boron/Aluminum hydrides. This route is "Green" and scalable.

Experimental Setup

-

Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 panel or similar commercial equivalent). Note: KREDs from Lactobacillus kefir or Candida magnoliae are historically effective for heteroaromatic ketones.

-

Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for cofactor regeneration.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Workflow Diagram

Figure 2: Coupled enzymatic cycle ensuring efficient hydride transfer via NADPH regeneration.

Step-by-Step Procedure

-

Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄.

-

Substrate Solution: Dissolve 2-acetyl-5-fluoropyrimidine (500 mg) in IPA (2 mL) or DMSO (if solubility is low).

-

Reaction Initiation: To the buffer, add:

-

Glucose (1.5 eq)

-

GDH (10 mg)

-

NADP+ (10 mg)

-

KRED Enzyme (20-50 mg, depending on activity unit).

-

Substrate solution (dropwise).

-

-

Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (titrostat) if necessary, though phosphate buffer usually suffices.

-

Quench & Extraction: Add EtOAc (50 mL) to quench. Centrifuge to remove protein emulsion. Extract aqueous phase 2x with EtOAc.

-

Isolation: Dry organics over Na₂SO₄ and concentrate.

Protocol 3: Asymmetric Transfer Hydrogenation (Route B - Chemical)

Rationale: If biological handling is unavailable, Ru-catalyzed ATH is the industry standard. The 5-fluoro group increases the electrophilicity of the carbonyl, facilitating rapid reduction.

Materials

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or neat in H-donor.

Step-by-Step Procedure

-

Charge: In a reaction vial, combine 2-acetyl-5-fluoropyrimidine (1.0 mmol) and Ru-catalyst (0.5 - 1.0 mol%).

-

Solvent: Add the Formic Acid/TEA mixture (3 mL).

-

Reaction: Stir at 25-30°C. Caution: CO₂ evolution will occur.

-

Monitoring: Monitor by HPLC every 2 hours. The reaction is typically fast (4-8 hours) due to the electron-deficient ring.

-

Workup: Dilute with water (10 mL) and extract with DCM. Wash with sat. NaHCO₃ to remove residual formic acid.

-

Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Analytical Controls & Specifications

Validation of the chiral center is performed via Chiral HPLC.[6]

| Parameter | Method Details |

| Instrument | HPLC with UV Detector (254 nm) |

| Column | Chiralpak AD-H or Chiralpak IC (Daicel) |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Retention Times | (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Confirm with racemate) |

NMR Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 2H, Pyrimidine H-4,6), 4.95 (q, 1H, CH-OH), 3.80 (br s, 1H, OH), 1.55 (d, 3H, CH₃).

-

¹⁹F NMR: Singlet around -140 to -150 ppm (characteristic of 5-F-pyrimidine).

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Biocatalysis) | pH drift or Cofactor depletion. | Re-check pH (maintain 7.0). Add more GDH/Glucose. |

| Low ee (ATH) | Temperature too high or "reverse" reaction. | Lower temp to 0°C. Ensure H-donor is fresh. |

| Side Product (Ring Opening) | Nucleophilic attack during workup. | Avoid strong bases (NaOH) during workup; use NaHCO₃. |

| Racemization | Acidic conditions post-reaction. | Store product in neutral, dry conditions. Avoid acidic CDCl₃ for NMR. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

- Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General review of KRED methodology).

-

Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Heterocyclic Alcohols. Link

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

- Codexis Inc. (2023). Ketoreductase Screening Protocols for Pharma Intermediates. (Industry standard protocols for KRED screening).

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (EHS).

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

chiral separation of 1-(5-Fluoropyrimidin-2-yl)ethanol enantiomers

Executive Summary & Molecule Profile

The separation of 1-(5-Fluoropyrimidin-2-yl)ethanol enantiomers represents a critical workflow in the development of next-generation kinase inhibitors and antifungal agents (e.g., Voriconazole intermediates). This molecule presents a dual challenge: the basicity of the pyrimidine ring (causing peak tailing) and the relatively small steric bulk of the fluoro-group, which can limit chiral recognition on older stationary phases.

This guide provides two complementary protocols:

-

Analytical/Preparative Chromatography (HPLC/SFC): For Quality Control (QC) and gram-scale purification.

-

Biocatalytic Kinetic Resolution: For scalable, cost-effective synthesis of the enantiopure intermediate.

Molecule Profile

| Property | Detail |

| IUPAC Name | 1-(5-Fluoropyrimidin-2-yl)ethanol |

| Molecular Formula | C₆H₇FN₂O |

| Chiral Center | C1 of the ethanol moiety (Secondary Alcohol) |

| Key Interactions | Hydrogen bonding (OH group), |

| pKa | ~1.5 (Pyrimidine nitrogen); requires basic additives in chromatography. |

Method A: Chromatographic Separation (HPLC & SFC)[1][2]

Core Directive: Chromatographic separation relies on the interaction between the racemate and the Chiral Stationary Phase (CSP). For nitrogen-containing heterocycles, Polysaccharide-based CSPs are the industry standard due to their ability to form inclusion complexes and hydrogen bonds.

Analytical Method Development (HPLC)

Causality & Logic:

-

Column Selection: Amylose-based columns (e.g., Chiralpak AD-H) generally offer superior recognition for planar aromatic rings compared to cellulose, though both should be screened.

-

Mobile Phase: A Normal Phase (NP) mode is preferred over Reversed Phase (RP) for initial screening because non-polar solvents (Hexane) maximize the hydrogen bonding required for chiral recognition.

-

Additive Necessity: The pyrimidine nitrogens will interact with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) is mandatory to suppress this interaction.

Protocol 1: HPLC Screening & Optimization

-

System Preparation: Flush HPLC lines with Hexane/2-Propanol (90:10) to remove any trace water (water deactivates NP mechanisms).

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

-

Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

-

Mobile Phase Preparation:

-

Solvent A: n-Hexane (HPLC Grade).

-

Solvent B: 2-Propanol (IPA) + 0.1% Diethylamine (DEA) .

-

Note: Premix the DEA into the IPA to ensure stable baseline.

-

-

Isocratic Run:

-

Ratio: 90:10 (Hexane:IPA).

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Pyrimidine absorption max).

-

-

Data Analysis: Calculate Resolution (

). If

Preparative Scale-Up (SFC)

Expert Insight: For purifying grams to kilograms, Supercritical Fluid Chromatography (SFC) is superior to HPLC. CO₂ has low viscosity (high speed) and is easily removed, eliminating the energy costs of evaporating liters of hexane.

Protocol 2: SFC Purification

-

Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[2]

-

Why Immobilized? Immobilized phases allow the use of a wider range of solvents (like DCM or THF) if solubility is an issue, without stripping the chiral selector.

-

-

Mobile Phase:

-

Main Flow: CO₂ (Liquid).[3]

-

Co-Solvent: Methanol + 0.2% DEA.

-

-

Gradient: 5% to 25% Methanol over 5 minutes.

-

Back Pressure: 120 bar (ensures supercritical state).

-

Throughput: Stacked injections every 3 minutes.

Method B: Enzymatic Kinetic Resolution (Synthetic Route)

Core Directive: When the goal is synthesis rather than separation, biocatalysis is often more efficient. Lipases can selectively acetylate one enantiomer (usually the R-form), leaving the S-alcohol untouched. This creates a mixture of S-alcohol and R-ester, which are easily separated by cheap, achiral flash chromatography (silica gel).

Protocol 3: Lipase-Mediated Resolution

Reagents:

-

Racemic 1-(5-Fluoropyrimidin-2-yl)ethanol.

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B - CAL-B).

-

Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Workflow:

-

Dissolution: Dissolve 10g of racemate in 100 mL MTBE.

-

Addition: Add 5 equivalents of Vinyl Acetate.

-

Catalysis: Add 100 mg Novozym 435 (1% w/w loading).

-

Incubation: Shake at 30°C, 200 rpm.

-

Monitoring: Monitor by HPLC (using Protocol 1) every 2 hours.

-

Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum yield).

-

Note: If conversion exceeds 50%, the enantiomeric excess (ee) of the remaining alcohol drops.

-

-

Workup: Filter off the enzyme beads (can be reused). Evaporate solvent.

-

Separation: Purify the mixture on a standard Silica Gel flash column.

-

Eluent: Hexane:Ethyl Acetate (3:1).

-

Result: The non-polar Ester elutes first; the polar Alcohol elutes second.

-

Visualization of Workflows

Figure 1: Decision Matrix for Chiral Processing

Caption: Strategic decision tree for selecting the optimal enantioseparation method based on scale and objective.

Figure 2: Enzymatic Kinetic Resolution Pathway

Caption: Workflow for the biocatalytic resolution of the racemate, yielding separable ester and alcohol products.

Comparative Data Summary

| Parameter | HPLC (Normal Phase) | SFC (Supercritical) | Enzymatic Resolution |

| Primary Use | QC, Purity Analysis | Prep Scale (g to kg) | Manufacturing (kg to ton) |

| Separation Factor ( | Typically 1.2 – 1.8 | 1.2 – 2.0 | > 100 (E-value) |

| Solvent Consumption | High (Hexane/IPA) | Low (CO₂/MeOH) | Low (Recyclable MTBE) |

| Cost Efficiency | Low | Medium | High |

| Time per Run | 15–30 mins | 3–8 mins | 4–24 hours (Batch) |

| Critical Additive | 0.1% DEA (Essential) | 0.2% DEA (Essential) | Vinyl Acetate (Reagent) |

References

-

BOC Sciences. Enantiomeric Purification (HPLC/SFC).[] Retrieved from

-

National Institutes of Health (NIH). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from

-

MDPI. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates. (Demonstrates Ethanol/Polysaccharide usage). Retrieved from

-

ResearchGate. Enantioseparations in super- and subcritical fluid chromatography. Retrieved from

-

TU Delft. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. (Validation of CAL-B for aromatic alcohols). Retrieved from

Sources

purification of 1-(5-Fluoropyrimidin-2-yl)ethanol by column chromatography

Application Note: Optimized Purification Strategies for 1-(5-Fluoropyrimidin-2-yl)ethanol

Executive Summary

This application note details the purification of 1-(5-Fluoropyrimidin-2-yl)ethanol , a critical intermediate in the synthesis of fluorinated bioactive heterocycles (e.g., antifungal and antineoplastic agents).

The purification of this molecule presents specific challenges due to the basicity of the pyrimidine nitrogen atoms, which interact with acidic silanol groups on standard silica gel, leading to peak tailing and yield loss. This guide provides a self-validating protocol using amine-modified mobile phases to ensure high recovery (>90%) and purity (>98%).

Physicochemical Context & Separation Logic

To design an effective purification, we must understand the molecular interactions at play.

| Property | Value/Description | Chromatographic Implication |

| Structure | Pyrimidine ring + 2° Alcohol + 5-Fluoro | Amphiphilic; 5-F adds lipophilicity, -OH adds polarity. |

| Basicity | Pyrimidine N (pKa ~ 1.0 - 2.0) | Weakly basic, but sufficient to H-bond with acidic silanols ( |

| Chirality | 1 Chiral Center | Enantiomers will not separate on standard silica. (Requires Chiral HPLC for resolution). |

| Common Impurities | 1-(5-Fluoropyrimidin-2-yl)ethanone (Precursor) | Less polar (elutes earlier). |

The "Silanol Effect" Mechanism

Standard silica gel (60 Å) possesses acidic surface hydroxyls. The electron-rich nitrogen atoms of the pyrimidine ring act as Lewis bases, coordinating with these silanols.

-

Result: Non-linear adsorption isotherms (tailing/streaking).

-

Solution: Mobile phase modification with a competing base (Triethylamine) or use of bonded amine silica.

Method Development: TLC Scouting

Before committing to a column, the solvent system must be optimized via Thin Layer Chromatography (TLC).

Visualizing Agent: UV Light (254 nm) is highly effective due to the conjugated pyrimidine system.

Recommended Mobile Phase Screens:

-

System A (Non-Polar): Hexanes : Ethyl Acetate (1:1)

-

Expectation: Product likely stays at baseline or moves slowly (

).

-

-

System B (Polar): Dichloromethane (DCM) : Methanol (95:5)

-

Expectation: Good movement, but potential streaking.

-

-

System C (Buffered): DCM : Methanol : Triethylamine (95 : 4 : 1)

-

Expectation: Sharp spot, reduced tailing. (Preferred)

-

Target

Detailed Protocol: Flash Chromatography[1][2][3]

This protocol utilizes a standard flash chromatography setup.[1]

Reagents

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).

-

Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

-

Sample: Crude reaction mixture containing 1-(5-Fluoropyrimidin-2-yl)ethanol.

Step-by-Step Workflow

1. Column Packing

-

Determine crude mass (

). Use a silica ratio of 30:1 to 50:1 (Silica:Crude). -

Slurry Pack: Suspend silica in DCM containing 1% TEA. The TEA neutralizes the silica immediately.

-

Note: If using pre-packed cartridges (e.g., Biotage/Teledyne), flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading the sample.

2. Sample Loading (Dry Load Method)

-

Dissolve crude oil in a minimum amount of DCM.

-

Add silica gel (1:1 mass ratio to crude).

-

Evaporate solvent via rotary evaporator until a free-flowing powder remains.

-

Load this powder onto the top of the packed column.

-

Reasoning: Liquid loading often leads to band broadening for polar alcohols. Dry loading sharpens the initial band.

-

3. Gradient Elution Profile

-

Flow Rate: 15–20 mL/min (for a 25g column).

-

Mobile Phase A: DCM (with 1% TEA).

-

Mobile Phase B: 10% MeOH in DCM (with 1% TEA).

| Time (CV) | % Mobile Phase B | Description |

| 0 – 2 | 0% | Elute non-polar impurities (e.g., aromatics, unreacted ketone). |

| 2 – 8 | 0% → 50% | Linear gradient to elute the target alcohol. |

| 8 – 12 | 50% | Isocratic hold to ensure complete elution. |

| 12+ | 100% | Flush column of highly polar byproducts. |

4. Fraction Collection & Analysis

-

Collect fractions (approx. 10-15 mL each).

-

Spot fractions on TLC plates; visualize under UV (254 nm).

-

Pool fractions containing the single spot at

. -

Critical Step: Evaporate solvents. To remove residual TEA (boiling point 89°C), co-evaporate with heptane or toluene twice.

Alternative Strategy: Reverse Phase (C18)

If the normal phase method yields insufficient purity (<95%), or if the "TEA smell" is unacceptable, use Reverse Phase (RP) chromatography.

-

Stationary Phase: C18-bonded silica.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 15 CV.

-

Advantage: The pyrimidine is protonated by formic acid, increasing its solubility in water and eliminating silanol interactions. The fluorine atom provides enough retention on C18 for separation.

Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying basic pyrimidine derivatives.

Figure 1: Decision tree for the purification of fluorinated pyrimidine alcohols, highlighting the choice between amine-modified normal phase and reverse phase chromatography.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking/Tailing | Interaction with silanols. | Increase TEA concentration to 2% or switch to C18. |

| Co-elution with Ketone | Gradient too steep. | Use a shallower gradient (e.g., 0-5% MeOH over 10 CV). |

| Low Recovery | Product precipitating on column.[2] | Ensure sample is fully soluble in the initial mobile phase; use dry loading. |

| Product is an Oil | Residual solvent/TEA. | Dry under high vacuum (0.1 mbar) for 12h; TEA salts may require an aqueous wash (NaHCO3) to remove. |

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] Link

-

Reich, H. J. (2017). Common Solvents and their Properties. University of Wisconsin-Madison. (Standard reference for solvent polarity and miscibility in chromatography). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11466657, 1-(5-Fluoropyrimidin-2-yl)ethanol. Link

-

Biotage. (2020).[4] The Flash Purification Blog: Purifying Basic Compounds. (Industry standard guidance on amine-modified silica). Link

Sources

- 1. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification [chem.rochester.edu]

- 4. beilstein-journals.org [beilstein-journals.org]

Application Note: NMR Profiling of 1-(5-Fluoropyrimidin-2-yl)ethanol

This Application Note provides a comprehensive technical guide for the Nuclear Magnetic Resonance (NMR) analysis of 1-(5-Fluoropyrimidin-2-yl)ethanol , a fluorinated heterocyclic building block relevant to medicinal chemistry (e.g., Voriconazole intermediates, fluorinated antimetabolites).

This guide addresses the specific challenges of analyzing fluorinated pyrimidines, including heteronuclear J-coupling (

Introduction & Scope

Fluorinated pyrimidines are critical scaffolds in oncology and antifungal drug discovery. The introduction of a fluorine atom at the C5 position alters the electronic properties of the ring and introduces complex spin-spin coupling patterns in NMR spectra.

This protocol details the characterization of 1-(5-Fluoropyrimidin-2-yl)ethanol (Compound A) . It highlights the necessity of multi-nuclear analysis (

Key Analytical Challenges

-

Spin-Spin Coupling: The

nucleus ( -

Chirality: The C2-substituent contains a chiral center (1-hydroxyethyl). While the molecule is typically a racemate, the chiral center can induce diastereotopic non-equivalence in the aromatic protons (H4/H6) if rotation is restricted.

-

Hydroxyl Exchange: The visibility and coupling of the -OH proton vary drastically between non-polar (CDCl

) and polar aprotic (DMSO-

Structural Analysis & Spin System Prediction

Before acquisition, the spin system must be modeled to interpret the complex splitting patterns.

Molecular Structure & Numbering

-

Pyrimidine Ring: Nitrogen atoms at positions 1 and 3. Substituent at C2. Fluorine at C5. Protons at C4 and C6.[1]

-

Side Chain: 1-Hydroxyethyl group at C2.

Predicted Coupling Pathways

The following Graphviz diagram illustrates the magnetic connectivity (J-coupling network) expected in the molecule.

Figure 1: Spin-system connectivity network showing critical Heteronuclear (Red/Dashed) and Homonuclear (Black) coupling pathways.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and accurate integration, follow this preparation protocol strictly.

| Parameter | Specification | Rationale |

| Mass | 5 – 10 mg | Sufficient for |

| Solvent Volume | 600 µL | Standard depth (4 cm) for 5mm tubes to prevent shimming gradients. |

| Solvent A | CDCl | Baseline solvent. Good solubility. OH proton likely exchanged/broad. |

| Solvent B | DMSO- | Required for OH detection and polar intermediate solubility. |

| Tube Quality | Wilmad 507-PP (or equiv.) | High-throughput precision tubes minimize glass background. |

| Filtration | Cotton plug or PTFE filter | Remove suspended solids that broaden lines. |

Instrument Parameters (600 MHz equivalent)

-

Temperature: 298 K (25°C).

-

H NMR:

-

Pulse Angle: 30° (flip angle).

-

Relaxation Delay (D1): 1.0 s (standard), 5.0 s (quantitative).

-

Scans (NS): 16.

-

Spectral Width: -2 to 14 ppm.

-

-

C NMR:

-

Decoupling: Proton-decoupled (Waltz-16 or similar).

-

Relaxation Delay: 2.0 s.

-

Scans: 512 – 1024 (Fluorinated carbons have long T1 and no NOE enhancement, requiring more scans).

-

-

F NMR:

-

Range: -100 to -200 ppm (typically).

-

Standard: Internal CFCl

or calibrated via unified scale (

-

Results & Discussion

H NMR Analysis: Solvent Comparison

The choice of solvent fundamentally alters the appearance of the spectrum, particularly for the side chain.

A. Spectrum in CDCl

-

Aromatic Region (8.0 – 9.0 ppm):

-

H4/H6: Appears as a doublet (

ppm). -

Coupling: The splitting is due to

coupling (~6-8 Hz). -

Note: Although H4 and H6 are chemically equivalent in a symmetric environment, the chiral center at C2 breaks the symmetry. However, in CDCl

, they often appear as an equivalent doublet due to fast rotation or insufficient resolution to see the diastereotopic difference.

-

-

Aliphatic Region:

-

-CH- (Methine): Quartet (

ppm) due to coupling with the methyl group ( -

-CH

(Methyl): Doublet ( -

-OH: Broad singlet, variable position (2.0 – 4.0 ppm). No coupling to the methine proton is observed due to rapid chemical exchange.

-

B. Spectrum in DMSO-

(The "Gold Standard" for Structure)

DMSO inhibits proton exchange, revealing the full connectivity.

-

-OH Proton: Appears as a sharp doublet (

ppm). -

-CH- (Methine): Now appears as a multiplet (quintet-like) or doublet of quartets. It couples to both the methyl group (

Hz) and the hydroxyl proton ( -

Validation: The appearance of the OH doublet confirms the presence of the secondary alcohol and the absence of acidic impurities that would catalyze exchange.

F NMR Characteristics

-

Signal: Single sharp signal around -135 to -145 ppm (dependent on referencing).

-

Multiplicity:

-

Triplet: If H4 and H6 are equivalent (

Hz). -

Doublet of Doublets: If the chiral center renders H4 and H6 non-equivalent.

-

-

Decoupling Check: Running a

experiment will collapse this signal to a singlet, confirming the protons are the source of splitting.

C NMR: The "Fingerprint" of Fluorine

Fluorine coupling (

| Carbon Position | Multiplicity | Coupling Constant ( | Assignment Logic |

| C5 (C-F) | Doublet | Large splitting; low intensity (no NOE). | |

| C4 / C6 | Doublet | Ortho to Fluorine. | |

| C2 | Doublet | Para-like path; small splitting. | |

| Side Chain | Singlets | 0 Hz | Too distant for measurable coupling. |

Summary Data Tables

Table 1: H NMR Chemical Shift Assignments

Reference: TMS = 0.00 ppm

| Proton | Multiplicity (DMSO) | Coupling ( | ||

| H4, H6 | 8.45 | 8.70 | Doublet (d) | |

| -CH- | 4.90 | 4.75 | Multiplet (dq) | |

| -OH | 3.20 (br s) | 5.35 | Doublet (d) | |

| -CH | 1.55 | 1.40 | Doublet (d) |

Table 2: C NMR Assignments (DMSO- )

Reference: DMSO septet = 39.5 ppm

| Carbon | Multiplicity | ||

| C2 (Quaternary) | ~165.0 | Doublet | ~4 |

| C5 (C-F) | ~150.0 | Doublet | ~255 |

| C4, C6 (CH) | ~145.0 | Doublet | ~25 |

| CH (Ethyl) | ~70.0 | Singlet | - |

| CH | ~22.0 | Singlet | - |

Troubleshooting & Validation Workflow

If the spectrum does not match expectations, follow this logic flow:

Figure 2: Decision tree for validating sample integrity based on OH signal and Fluorine purity.

Critical Check: If the aromatic doublet (H4/H6) appears as a pseudo-triplet or complex multiplet, it indicates that the chiral center is inducing significant diastereotopicity, making H4 and H6 magnetically non-equivalent. This is not an impurity but a stereochemical feature.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and coupling). Link

-

Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Source for solvent effect prediction). Link

-

Dolbier, W. R. (2009).[4] Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for F-coupling constants). Link

-

Reich, H. J. (2024). "13C NMR Coupling Constants." University of Wisconsin-Madison. (Database for C-F coupling values). Link

Sources

Application Note: 1-(5-Fluoropyrimidin-2-yl)ethanol in the Synthesis of Nucleoside Analogues

Executive Summary

This application note details the strategic utility of 1-(5-fluoropyrimidin-2-yl)ethanol as a high-value chiral building block in the synthesis of acyclic nucleoside analogues and kinase inhibitors. The presence of the C5-fluorine atom enhances metabolic stability by blocking oxidative debulking, while the C2-ethanol side chain provides a versatile handle for enantioselective coupling.

This guide provides a validated biocatalytic protocol for synthesizing the (S)- or (R)-enantiomer with >99% ee, followed by a Mitsunobu coupling workflow for integrating this fragment into bioactive scaffolds.

Chemical Significance & Retrosynthetic Logic[1]

The "Fluorine Effect" in Nucleoside Mimetics

In medicinal chemistry, the 5-fluoropyrimidine motif is legendary (e.g., 5-Fluorouracil, Capecitabine). Replacing hydrogen with fluorine at the C5 position serves two critical functions:

-

Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation, significantly extending the half-life of the pharmacophore.

-

Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyrimidine ring, altering hydrogen bond donor/acceptor capabilities in the active site.

Strategic Role of the Ethanol Side Chain

The 1-hydroxyethyl group at the C2 position transforms the flat aromatic system into a 3D chiral scaffold. This allows the molecule to function as:

-

Acyclic Nucleoside Mimic: The ethyl linker mimics the sugar-phosphate backbone distance found in natural nucleotides.

-

Chiral Linker: Used in Fragment-Based Drug Discovery (FBDD) to couple the fluoropyrimidine "warhead" to solubilizing tails or specificity-determining pockets.

Visualization: Retrosynthetic Workflow

The following diagram illustrates the strategic disconnection of a target nucleoside analogue into this core intermediate.

Figure 1: Retrosynthetic logic positioning 1-(5-fluoropyrimidin-2-yl)ethanol as a central chiral hub.

Protocol A: Enantioselective Synthesis via Biocatalysis[2]

Objective: Synthesize (S)-1-(5-fluoropyrimidin-2-yl)ethanol with >99% enantiomeric excess (ee). Rationale: Chemical reduction (e.g., NaBH4) yields a racemate, requiring wasteful resolution. Asymmetric hydrogenation (Ru/Ir catalysts) can be sensitive to the basic nitrogen in the pyrimidine ring. Biocatalytic reduction using engineered Ketoreductases (KREDs) is the industry gold standard for this transformation due to mild conditions and perfect stereocontrol.

Materials

-

Substrate: 2-Acetyl-5-fluoropyrimidine (purity >98%).

-

Enzyme: KRED-Screening Kit (e.g., Codexis or commercially available broad-spectrum ADHs). Note: KRED-P1 series typically favors (S)-alcohols.

-

Cofactor: NADP+ (1.0 mM).

-

Cofactor Recycling System: Isopropyl Alcohol (IPA) or Glucose/Glucose Dehydrogenase (GDH).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).

-

Substrate Solution: Dissolve 500 mg of 2-acetyl-5-fluoropyrimidine in 2.5 mL of DMSO (5% v/v final concentration).

-

Reaction Assembly:

-

In a 100 mL round-bottom flask, add 45 mL of Buffer.

-

Add 25 mg of NADP+.

-

Add 5 mL of Isopropyl Alcohol (acts as the hydride donor for cofactor regeneration).

-

Add 50 mg of KRED enzyme powder.

-

Initiate reaction by adding the Substrate Solution.

-

-

Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Critical: Do not vortex vigorously; shear stress can denature the enzyme.

-

Monitoring: Analyze a 50 µL aliquot via HPLC every 6 hours.

-

Column: Chiralpak AD-H.[1]

-

Mobile Phase: Hexane:IPA (90:10).

-

Detection: UV @ 254 nm.

-

-

Workup:

-

Once conversion >98%, add 50 mL Ethyl Acetate (EtOAc) to quench.

-

Filter through a Celite pad to remove enzyme.

-

Separate phases and wash the aqueous layer 2x with EtOAc.

-

Dry organic layer over Na2SO4 and concentrate in vacuo.

-

-

Yield: Expect 90-95% isolated yield as a clear, viscous oil.

Visualization: Biocatalytic Cycle

Figure 2: KRED-mediated asymmetric reduction cycle with isopropanol cofactor regeneration.

Protocol B: Downstream Coupling (Mitsunobu Reaction)

Objective: Couple the chiral alcohol to a nucleobase (e.g., Adenine or a substituted Purine) with inversion of configuration (Walden inversion). Context: If you synthesized the (S)-alcohol, this reaction will yield the (R)-nucleoside analogue.

Materials

-

Alcohol: (S)-1-(5-fluoropyrimidin-2-yl)ethanol (from Protocol A).

-

Nucleophile: N-Benzoyl Adenine (protected nucleobase).

-

Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (for easier cleanup).

-

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL two-neck flask and purge with Argon.

-

Dissolution: Dissolve 1.0 eq of (S)-Alcohol and 1.2 eq of N-Benzoyl Adenine in anhydrous THF (0.1 M concentration).

-

Phosphine Addition: Add 1.5 eq of PPh3. Stir until fully dissolved.

-

Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions (e.g., alkylation of the pyrimidine nitrogen).

-

DIAD Addition: Add 1.5 eq of DIAD dropwise over 15 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to room temperature and stir for 12-18 hours.

-

Quench & Purification:

-

Concentrate the solvent directly.

-

Purify via Flash Column Chromatography (SiO2).

-

Gradient: 0-5% Methanol in DCM.

-

-

Validation: Verify the inversion of stereochemistry using Chiral HPLC or NOE NMR studies.

Analytical Specifications

To ensure the material meets "Pharma Grade" standards for downstream synthesis, the following specifications are recommended:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, 254 nm) | ≥ 98.0% |

| Chiral Purity | Chiral HPLC (AD-H) | ≥ 99.0% ee |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Solvent | GC-Headspace | < 5000 ppm (DMSO/IPA) |

| Identity | 1H-NMR (400 MHz) | Conforms to structure |

| Fluorine NMR | 19F-NMR | Single peak (approx -140 to -160 ppm) |

References

-

Haufe, G. (2008). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

- Context: Foundational text on the metabolic stability conferred by fluorine substitution in pyrimidines.

-

Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

- Context: Establishes the general protocol for KRED-mediated reduction of heteroarom

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

- Context: Authoritative review validating the mechanism and stoichiometry for the coupling reaction in Protocol B.

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.

- Context: The definitive guide for nucleoside coupling strategies, supporting the choice of protecting groups (N-Benzoyl) and solvents.

-

BenchChem Application Data. (2025). "Biocatalytic Protocols for Chiral Heterocycles."

- Context: General reference for industrial biocatalysis parameters (buffer, temper

Sources

Technical Support Center: Grignard Optimization for Pyrimidine Scaffolds

The following technical support guide is structured to address the specific challenges of synthesizing 1-(5-Fluoropyrimidin-2-yl)ethanol via Grignard chemistry. This transformation involves the addition of a nucleophilic methyl group to an electron-deficient pyrimidine scaffold, a reaction fraught with regioselectivity issues (ring vs. carbonyl attack).

Topic: Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol Ticket ID: PYR-5F-GRIG-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are likely attempting to synthesize 1-(5-Fluoropyrimidin-2-yl)ethanol via the addition of Methylmagnesium Bromide (MeMgBr) to 5-fluoropyrimidine-2-carbaldehyde .

The Core Problem: Pyrimidines are highly electron-deficient (π-deficient). The 2-, 4-, and 6-positions are naturally electrophilic.[1] When you introduce a strong nucleophile like a Grignard reagent, two competing pathways emerge:

-

Pathway A (Desired): Nucleophilic attack at the exocyclic carbonyl carbon (1,2-addition) to form the alcohol.

-

Pathway B (Parasitic): Nucleophilic attack at the C4 or C6 ring carbons (azophilic/conjugate addition), leading to ring-opening or the formation of stable dihydropyrimidine byproducts.

The Solution: Optimization requires suppressing Pathway B by manipulating the hard/soft nature of the nucleophile (using Lewis acids) and strictly controlling temperature kinetics .

Critical Reagent Preparation (The Setup)

Before running the reaction, validate your inputs. 90% of Grignard failures on heterocycles stem from stoichiometry errors.[1]

Protocol A: Grignard Titration (Mandatory)

Do not rely on the commercial molarity of MeMgBr. Pyrimidine additions are stoichiometry-sensitive; excess Grignard promotes ring destruction.[1]

-

Titrant: Salicylaldehyde phenylhydrazone or Iodine/LiCl method.[1]

-

Target: Determine precise Molarity (e.g., 2.85 M vs. label 3.0 M).

-

Why? You need exactly 1.05–1.1 equivalents. A large excess (>1.5 eq) guarantees C4/C6 attack.[1]

Protocol B: Electrophile Integrity

5-Fluoropyrimidine-2-carbaldehyde is prone to hydration (forming gem-diols) and dimerization.

-

Check: Run a quick

H NMR in DMSO- -

Fix: If hydrated, azeotropically dry with toluene or sublime before use.[1]

Optimized Experimental Workflow (The Process)

This protocol uses Low-Temperature Addition and Lewis Acid Activation to favor carbonyl addition.

Step-by-Step Protocol

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (or DCM/THF 1:1) | THF coordinates Mg, increasing nucleophilicity.[1] DCM can suppress ring attack by non-coordination.[1] |

| Temperature | -78 °C (Critical) | Kinetic control favors the faster carbonyl attack over the thermodynamic ring addition. |

| Additive | LaCl | Lanthanides coordinate the carbonyl oxygen, making it "harder" and more reactive toward the Grignard.[1] |

| Addition Rate | 0.5 mL/min (Slow Dropwise) | Prevents local hotspots where concentration of MeMgBr spikes. |

Detailed Procedure:

-

Dissolution: Dissolve 5-fluoropyrimidine-2-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration) under Argon.

-

Activation (Optional): Add LaCl

·2LiCl (0.5 eq) and stir for 30 min at room temperature to complex the carbonyl. -

Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

-

Addition: Add MeMgBr (1.1 eq) dropwise over 20-30 minutes via syringe pump or pressure-equalizing funnel.

-

Note: The solution often turns deep yellow/orange. This is normal for pyrimidine anions.[1]

-

-

Monitoring: Stir at -78 °C for 1 hour. Do not warm up yet. TLC/LCMS check (quench a micro-aliquot into MeOH).

-

Quench: While still at -78 °C, add saturated aqueous NH

Cl.-

Why? Warming the unquenched magnesium alkoxide can trigger a retro-reaction or ring attack.

-

-

Workup: Warm to RT, extract with EtOAc, wash with brine, dry over Na

SO

Troubleshooting & FAQs

Q1: I am seeing a "double addition" or a byproduct with M+14 or M+16 mass. What is it?

Diagnosis: You likely have C4-methylation .[1] Mechanism: The Grignard attacked the ring carbon (C4) instead of the aldehyde. Fix:

-

Lower the temperature to -78 °C.

-

Switch solvent to Toluene/Ether (non-polar solvents disfavor charge-separated transition states required for ring addition).

-

Ensure your aldehyde is not hydrated (hydrates are unreactive toward carbonyl addition, leaving the ring as the only target).[1]

Q2: My yield is low (<30%), and the starting material is consumed.

Diagnosis: Formation of the 1,2-dihydropyrimidine intermediate which decomposes or oxidizes upon workup.[1] Fix: This often happens if the reaction is warmed before quenching. Ensure the quench happens at -78 °C.

Q3: Can I use the Nitrile (5-Fluoropyrimidine-2-carbonitrile) instead?

Answer: Yes, but be careful.

-

Pros: Nitriles are stable and easy to handle.[1]

-

Cons: The intermediate imine-magnesium species is stable but can still suffer ring attack if excess Grignard is present.

-

Protocol Adjustment: If using nitrile, reaction must be followed by an acidic hydrolysis (HCl) to get the ketone (1-(5-fluoropyrimidin-2-yl)ethanone), which then requires a separate reduction (NaBH

) to get your target alcohol. This is a 2-step route but often more robust for large scale.

Visualizations

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the competition between the desired carbonyl addition and the parasitic ring attack.

Caption: Path A (Green) represents the desired carbonyl addition favored by low temperatures. Path B (Red) shows the parasitic ring addition common in electron-deficient heterocycles.

Figure 2: Optimized Workflow Decision Tree

Caption: Decision tree for the experimental execution, highlighting the critical impurity check and temperature-controlled quenching step.

References

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Source: ACS Omega (2018).[1] Relevance: Details the competition between carbonyl and ring addition (C4/C6) in pyrimidine nitriles and aldehydes, specifically noting the temperature dependence of dihydropyrimidine formation. URL:[Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Source: Master Organic Chemistry.[1] Relevance: foundational mechanisms of 1,2-addition and the necessity of acidic workup. URL:[Link]

-

Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Source: Google Patents (CN101314594B).[1] Relevance: Provides context on the stability and handling of 5-fluoropyrimidine precursors. URL:

-

Synthesis of 1,4-amino alcohols by Grignard reagent addition. Source: Organic & Biomolecular Chemistry (via PubMed).[1] Relevance: Demonstrates Grignard compatibility with functionalized heterocycles and optimization of addition protocols. URL:[Link]

Sources

troubleshooting low yield in 1-(5-Fluoropyrimidin-2-yl)ethanol preparation

Introduction